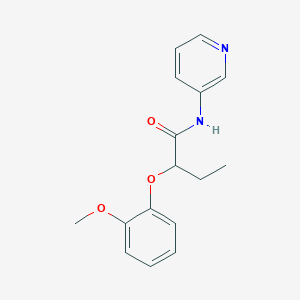![molecular formula C16H20N2O2 B6122793 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6122793.png)
2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole alkaloids, which are known for their diverse biological activities. The purpose of
Wissenschaftliche Forschungsanwendungen
2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, it has been studied for its potential as a plant growth regulator and insecticide. In material science, it has been studied for its potential as a fluorescent probe and organic semiconductor.
Wirkmechanismus
The mechanism of action of 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not fully understood. However, it is believed to exert its biological activities through various pathways such as inhibition of DNA synthesis, modulation of immune response, and disruption of microbial cell membranes.
Biochemical and Physiological Effects:
2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines. In microbes, it has been shown to disrupt the cell membrane and inhibit growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in lab experiments include its high potency, low toxicity, and diverse biological activities. However, the limitations include its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. These include studying its potential as a drug delivery agent, developing new synthesis methods for improved yield and purity, studying its potential as a plant growth regulator and insecticide, and studying its potential as a fluorescent probe and organic semiconductor.
In conclusion, 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a novel compound that has shown promising results in various scientific research applications. Its diverse biological activities and potential applications make it a subject of interest for future research.
Synthesemethoden
The synthesis method of 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves the reaction of tryptamine with isobutyryl chloride and subsequent cyclization with formaldehyde and ammonium acetate. This method has been optimized for high yield and purity. The synthesized compound has been characterized using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)16(19)18-7-6-15-13(9-18)12-8-11(20-3)4-5-14(12)17-15/h4-5,8,10,17H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJIGVIGSCPBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)
![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6122746.png)

![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6122756.png)
![N,N-diethyl-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B6122779.png)
![2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6122787.png)
![(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6122788.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide](/img/structure/B6122790.png)
![4-sec-butyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122796.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-methyl-2-propen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6122807.png)
![[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6122810.png)
![6-methyl-5-[5-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6122813.png)